
Methyl 6-(4-formylpiperazin-1-yl)-2-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a nicotinate core, which is a derivative of nicotinic acid, and is functionalized with a formylpiperazine group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate typically involves multi-step organic reactions. One common synthetic route begins with the methylation of 2-methylnicotinic acid to form methyl 2-methylnicotinate. This intermediate is then subjected to a nucleophilic substitution reaction with 4-formylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The nicotinate moiety can undergo electrophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products
Oxidation: Methyl6-(4-carboxypiperazin-1-yl)-2-methylnicotinate.
Reduction: Methyl6-(4-hydroxymethylpiperazin-1-yl)-2-methylnicotinate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets. The formylpiperazine group can form hydrogen bonds with biological macromolecules, influencing their function. The nicotinate moiety can interact with nicotinic acid receptors, potentially modulating various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl6-(4-hydroxypiperazin-1-yl)-2-methylnicotinate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Methyl6-(4-carboxypiperazin-1-yl)-2-methylnicotinate: Contains a carboxylic acid group instead of a formyl group.
Uniqueness
Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C13H17N3O3 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
methyl 6-(4-formylpiperazin-1-yl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H17N3O3/c1-10-11(13(18)19-2)3-4-12(14-10)16-7-5-15(9-17)6-8-16/h3-4,9H,5-8H2,1-2H3 |
Clave InChI |
XZOGWPBBPKFKHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





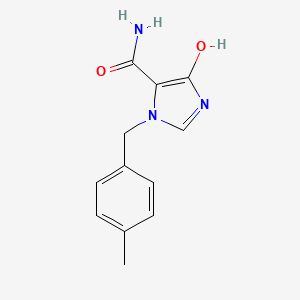

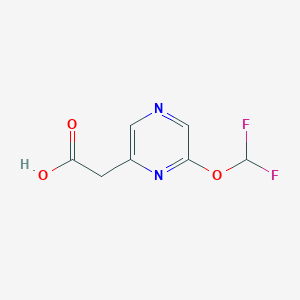
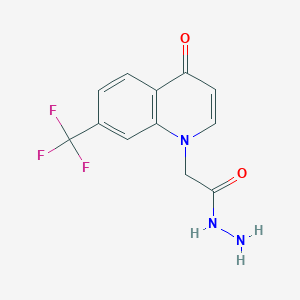

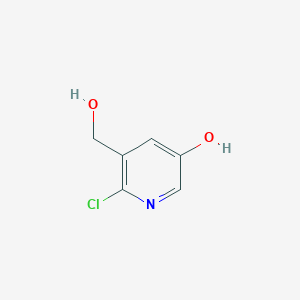
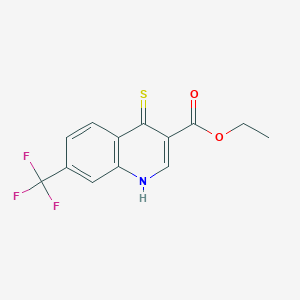

![2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B11810697.png)


